molecular formula C21H16F3NO3 B6385140 5-(4-Cbz-Aminopheny)-3-trifluoromethylphenol, 95% CAS No. 1261942-51-1

5-(4-Cbz-Aminopheny)-3-trifluoromethylphenol, 95%

Cat. No. B6385140
CAS RN: 1261942-51-1
M. Wt: 387.4 g/mol
InChI Key: JLRZVOUTVPTQBA-UHFFFAOYSA-N
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Description

5-(4-Cbz-Aminopheny)-3-trifluoromethylphenol, 95%, is a compound known as 4-CBZ-AP. It is a trifluoromethylphenol derivative containing a benzyl amine group. The compound has been extensively studied due to its wide range of applications in various fields, ranging from synthetic organic chemistry to drug development. 4-CBZ-AP is a valuable building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biocatalysts. It is also used as a reagent in the synthesis of other organic compounds, including polymers, dyes, and surfactants. In addition, 4-CBZ-AP has been found to have potential applications in the fields of medicine, biotechnology, and nanotechnology.

Mechanism of Action

The mechanism of action of 4-CBZ-AP is not fully understood. However, it is believed to act as a catalyst in certain reactions, such as the Knoevenagel condensation and the Ullmann reaction. Additionally, 4-CBZ-AP has been found to have a stabilizing effect on certain compounds, such as polymers, dyes, and surfactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CBZ-AP are largely unknown. However, it is believed to have some effects on the human body, as it has been found to have potential applications in the field of medicine. In particular, 4-CBZ-AP has been studied for its potential use as an anti-inflammatory agent and as a treatment for certain types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-CBZ-AP in laboratory experiments include its high reactivity and its ability to act as a catalyst in certain reactions. Additionally, 4-CBZ-AP is a relatively inexpensive reagent and is widely available. The main limitation of using 4-CBZ-AP in laboratory experiments is its potential toxicity. As such, it should be handled with caution and protective equipment should be worn when handling the compound.

Future Directions

The potential applications of 4-CBZ-AP are vast and are still being explored. Some potential future directions include the development of new synthetic methods using 4-CBZ-AP, the exploration of its potential use as an anti-inflammatory agent, and the investigation of its potential use as a treatment for certain types of cancer. Additionally, 4-CBZ-AP could be used to develop new polymers, dyes, and surfactants. Finally, 4-CBZ-AP could be used in the development of new nanomaterials and nanotechnologies.

Synthesis Methods

4-CBZ-AP can be synthesized by several different methods. The most common method is the Williamson ether synthesis. This involves the condensation of a phenol with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction produces the desired product, 4-CBZ-AP, in a high yield. Other methods for synthesizing 4-CBZ-AP include the Knoevenagel condensation, the Ullmann reaction, and the Curtius rearrangement.

Scientific Research Applications

4-CBZ-AP has been studied extensively in the scientific research community due to its wide range of applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and biocatalysts. It has also been used as a reagent in the synthesis of polymers, dyes, and surfactants. In addition, 4-CBZ-AP has been found to have potential applications in the fields of medicine, biotechnology, and nanotechnology.

properties

IUPAC Name

benzyl N-[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO3/c22-21(23,24)17-10-16(11-19(26)12-17)15-6-8-18(9-7-15)25-20(27)28-13-14-4-2-1-3-5-14/h1-12,26H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRZVOUTVPTQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120682
Record name Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cbz-Aminopheny)-3-trifluoromethylphenol

CAS RN

1261942-51-1
Record name Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261942-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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